4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a sec-butyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a strong base.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: NBS, bromine
Alkylation: sec-Butyl halides, strong bases (e.g., NaH)
Formylation: DMF, POCl3
Coupling Reactions: Palladium catalysts, boronic acids, aryl halides
Major Products Formed
Substitution Products: Amino or thio derivatives
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Coupling Products: Biaryl compounds
Scientific Research Applications
4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the sec-butyl group and the aldehyde functionality, which provide distinct reactivity and potential for diverse applications compared to other pyrazole derivatives.
Properties
IUPAC Name |
4-bromo-2-butan-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPGUBUNQZQNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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